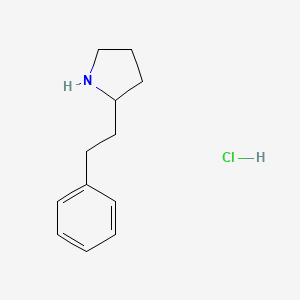

2-(2-Phenylethyl)pyrrolidine hydrochloride

Description

BenchChem offers high-quality 2-(2-Phenylethyl)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Phenylethyl)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-phenylethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12;/h1-3,5-6,12-13H,4,7-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPMEPKXRBICLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936225-51-3 | |

| Record name | 2-(2-phenylethyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(2-Phenylethyl)pyrrolidine hydrochloride chemical properties and molecular weight

An In-depth Technical Guide to 2-(2-Phenylethyl)pyrrolidine Hydrochloride: Properties, Synthesis, and Characterization

Introduction

2-(2-Phenylethyl)pyrrolidine hydrochloride is a versatile chemical compound that serves as a crucial building block in the realms of pharmaceutical and chemical research. Structurally, it incorporates a pyrrolidine ring attached to a phenylethyl group, a motif found in numerous biologically active molecules. This unique architecture makes it a valuable precursor in the synthesis of novel therapeutic agents, particularly within the field of neuropharmacology where it is explored for the development of treatments for neurological disorders.[1] Its applications extend to organic synthesis, where it can be employed as a chiral auxiliary, leveraging its structure to guide the formation of enantiomerically pure compounds.[1] This guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis, and robust protocols for its analytical characterization, designed for researchers and professionals in drug development.

Physicochemical Properties

The hydrochloride salt of 2-(2-Phenylethyl)pyrrolidine is typically a crystalline solid, in contrast to its free base form, which is often a colorless liquid.[1] The salt form enhances stability and simplifies handling and formulation. A thorough understanding of its physicochemical properties is fundamental for its application in synthesis and research.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₇N·HCl | [1] |

| Molecular Weight | 211.77 g/mol | [1] |

| CAS Number | 106366-30-7 | [1][2][3] |

| Appearance (Free Base) | Colorless Liquid | [1] |

| Appearance (HCl Salt) | White to off-white crystalline powder | Inferred from similar compounds[4] |

| Purity (Typical) | ≥95-99% (by GC) | [1][2] |

| Storage Conditions | Store at 0-8°C, sealed in a dry environment | [1] |

Synthesis Methodology

The synthesis of 2-(2-phenylethyl)pyrrolidine typically involves the formation of the bond between the pyrrolidine ring and the phenylethyl moiety. Common strategies include reductive amination or nucleophilic substitution.[5] The following protocol details a reductive amination approach, a robust and widely used method in medicinal chemistry for forming C-N bonds.

Causality in Experimental Design

The choice of reductive amination is predicated on its efficiency and the commercial availability of the starting materials: phenylacetaldehyde and pyrrolidine. The reaction proceeds in two stages: the initial formation of an enamine intermediate from the aldehyde and the secondary amine, followed by its reduction to the final tertiary amine. Sodium triacetoxyborohydride is selected as the reducing agent due to its mild nature and tolerance for a wide range of functional groups, which minimizes side reactions and obviates the need for stringent anhydrous conditions often required for more reactive hydrides. The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like diethyl ether. This not only purifies the product through crystallization but also yields a stable, solid material that is easier to handle and weigh than the oily free base.

Experimental Protocol: Synthesis via Reductive Amination

Step 1: Enamine Formation and Reduction

-

To a stirred solution of phenylacetaldehyde (1.0 eq) in dichloromethane (DCM, ~0.5 M), add pyrrolidine (1.1 eq) at room temperature.

-

Stir the mixture for 30 minutes to allow for the formation of the enamine intermediate.

-

Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(2-phenylethyl)pyrrolidine free base as an oil.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude oil from the previous step in a minimal amount of diethyl ether.

-

Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials or byproducts.

-

Dry the solid under vacuum to yield pure 2-(2-Phenylethyl)pyrrolidine hydrochloride as a white crystalline powder.

Caption: Synthesis workflow for 2-(2-Phenylethyl)pyrrolidine HCl.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach ensures a comprehensive and trustworthy validation of the final product.

Rationale for Analytical Techniques

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) Spectroscopy provides orthogonal data for unambiguous structure elucidation and purity assessment.

-

¹H and ¹³C NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

-

GC-MS serves a dual purpose: the gas chromatogram assesses the purity of the sample by separating it from any volatile impurities, while the mass spectrum provides the molecular weight and a characteristic fragmentation pattern that acts as a molecular fingerprint.

-

IR Spectroscopy identifies the functional groups present in the molecule by detecting the vibrational frequencies of its bonds.

Analytical Workflow

Caption: Workflow for analytical validation of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Prepare a sample by dissolving ~5-10 mg of 2-(2-phenylethyl)pyrrolidine HCl in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the ¹H NMR signals and assign the peaks based on their chemical shift, multiplicity, and coupling constants.

Expected Spectral Features:

-

¹H NMR:

-

Aromatic protons of the phenyl group will appear as a multiplet in the range of δ 7.1-7.4 ppm.

-

Protons of the ethyl chain (-CH₂-CH₂-) will show complex multiplets, typically between δ 1.8 and δ 3.0 ppm.

-

Protons on the pyrrolidine ring will appear as multiplets between δ 1.5 and δ 3.5 ppm.

-

The N-H proton of the hydrochloride salt will be a broad singlet, typically downfield.

-

-

¹³C NMR:

-

Aromatic carbons will resonate in the δ 125-140 ppm region.

-

Aliphatic carbons of the ethyl chain and pyrrolidine ring will appear in the upfield region, typically between δ 20 and δ 60 ppm.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol:

-

Prepare a dilute solution of the free base (obtained by neutralizing the HCl salt) in a volatile organic solvent like ethyl acetate or DCM.

-

Inject a small volume (e.g., 1 µL) into the GC-MS system.

-

Use a standard non-polar capillary column (e.g., DB-5ms) with a temperature gradient program (e.g., starting at 100°C, ramping to 280°C).

-

Acquire mass spectra using Electron Ionization (EI) mode.

Expected Results:

-

Gas Chromatogram: A single major peak should be observed, indicating high purity. The retention time is characteristic of the compound under the specific GC conditions.

-

Mass Spectrum:

-

The molecular ion peak (M⁺) for the free base (C₁₂H₁₇N) should be observed at m/z 175.[3]

-

A prominent fragment is expected at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺) from the cleavage of the benzylic bond.

-

Another key fragment would arise from the cleavage of the C-C bond adjacent to the pyrrolidine ring, resulting in an iminium ion, which is characteristic of such structures.[6]

-

Infrared (IR) Spectroscopy

Protocol:

-

Acquire the IR spectrum of the solid hydrochloride salt using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Absorption Bands:

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~2800-3000 cm⁻¹: Aliphatic C-H stretching from the ethyl and pyrrolidine groups.

-

~2400-2700 cm⁻¹: A broad absorption characteristic of the N⁺-H stretch of the amine hydrochloride salt.

-

~1600 and ~1450 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1100-1200 cm⁻¹: C-N stretching.

Applications in Research and Drug Development

2-(2-Phenylethyl)pyrrolidine hydrochloride serves as a foundational scaffold in medicinal chemistry. Its structural elements are amenable to modification, making it an ideal starting point for structure-activity relationship (SAR) studies. Researchers have utilized this and similar structures to develop agents targeting the central nervous system.[1][5] For instance, derivatives have been explored as potential antagonists for specific neuro-receptors.[5] The pyrrolidine ring can also introduce conformational rigidity and favorable pharmacokinetic properties into drug candidates.

References

-

Phenylethylpyrrolidine. Grokipedia. [Link]

-

2-(2-Phenylethyl)pyrrolidine | C12H17N | CID 3722272. PubChem. [Link]

-

2-(2-Phenylethyl)pyrrolidine. BU CyberSec Lab. [Link]

-

Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Wiley Analytical Science. [Link]

-

Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Elsevier ScienceDirect. [Link]

Sources

A Technical Guide to the Structure-Activity Relationship (SAR) of 2-Substituted Pyrrolidines

Introduction: The Privileged Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence in numerous natural alkaloids, such as nicotine and hygrine, and its integration into the core structure of over 20 FDA-approved drugs underscore its significance as a "privileged scaffold".[3][4] The non-planar, puckered nature of the saturated pyrrolidine ring allows for a three-dimensional exploration of chemical space that is often critical for specific and high-affinity interactions with biological targets.[2]

This guide focuses specifically on the structure-activity relationships (SAR) of 2-substituted pyrrolidines. The C2 position is a key vector for molecular diversity, and modifications at this position profoundly influence the pharmacological profile of the resulting compounds. Understanding the interplay between the substituent at the 2-position, the stereochemistry of the chiral center, and modifications at other positions on the ring is paramount for the rational design of novel therapeutics. We will delve into the SAR of this versatile scaffold against a range of therapeutically relevant targets, providing insights into the molecular determinants of activity and offering a framework for future drug development endeavors.

Core Principles of SAR in 2-Substituted Pyrrolidines

The biological activity of 2-substituted pyrrolidines is governed by a delicate balance of steric, electronic, and stereochemical factors. Before examining target-specific SAR, it's crucial to understand the foundational principles that dictate molecular recognition.

-

The Imperative of Stereochemistry: The C2 position of a substituted pyrrolidine is a chiral center, and its absolute configuration ((R) or (S)) is often a critical determinant of biological activity. Biological macromolecules, being chiral themselves, frequently exhibit a high degree of stereoselectivity. The synthesis of enantiomerically pure pyrrolidines is therefore a key focus in medicinal chemistry, with biocatalytic approaches using enzymes like transaminases emerging as powerful tools to achieve high enantiomeric excess.[5][6]

-

The C2-Substituent: The Primary Determinant of Activity: The nature of the group at the 2-position directly influences the compound's interaction with the target protein. Key properties of the C2 substituent include:

-

Size and Steric Bulk: The volume and shape of the substituent must be complementary to the binding pocket of the target.

-

Lipophilicity/Hydrophilicity: The hydrophobic or hydrophilic nature of the substituent dictates its ability to interact with nonpolar or polar residues within the binding site.

-

Electronic Effects: The presence of electron-donating or electron-withdrawing groups can influence pKa and the ability to form hydrogen bonds or other electronic interactions.

-

Hydrogen Bonding Capacity: The presence of hydrogen bond donors or acceptors on the substituent can lead to specific, high-affinity interactions with the target.

-

-

N1-Substitution: Modulating Properties: The nitrogen atom of the pyrrolidine ring offers another crucial point for modification. Substituents at the N1 position can influence:

-

Basicity: The pKa of the pyrrolidine nitrogen can be tuned by N1-substituents, affecting its ionization state at physiological pH and its ability to act as a hydrogen bond acceptor.[2]

-

Pharmacokinetics: N1-substituents can be used to modulate properties like solubility, membrane permeability, and metabolic stability.

-

Target Interactions: The N1-substituent can project into a distinct sub-pocket of the binding site, providing an additional anchor point.

-

Experimental Workflow for SAR Determination

The systematic exploration of SAR typically follows a structured workflow, beginning with a hit compound and iteratively modifying its structure to improve potency, selectivity, and drug-like properties.

Caption: A typical iterative workflow for establishing the structure-activity relationship of a chemical series.

Target-Specific SAR of 2-Substituted Pyrrolidines

The versatility of the 2-substituted pyrrolidine scaffold is evident in the wide array of biological targets it can be engineered to inhibit or modulate.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that inactivates incretin hormones like GLP-1, which play a key role in glucose homeostasis.[7] Inhibitors of DPP-IV are an established class of oral medications for type 2 diabetes.[8] The 2-cyanopyrrolidine motif is a classic pharmacophore for DPP-IV inhibitors, where the nitrile group forms a covalent, yet reversible, interaction with the catalytic serine residue of the enzyme.

Key SAR Insights for DPP-IV Inhibitors:

-

2-Cyanopyrrolidine is Key: The (S)-2-cyanopyrrolidine moiety is a highly effective warhead for engaging the catalytic serine of DPP-IV.[8][9]

-

N1-Substituent: The N-substituent is crucial for occupying the S1 and S2 pockets of the enzyme.

-

Bulky groups introduced at the 4-position of a piperidinyl glycinyl N1-substituent were found to improve inhibitory activity.[10]

-

Quantitative Structure-Activity Relationship (QSAR) studies have shown that electrostatic parameters, like dipole moment, and shape flexibility of the overall molecule are important for activity.[7]

-

-

Ring Modifications: Pyrrolidine-2,4-dicarboxylic acid amides have been developed as potent DPP-IV inhibitors, demonstrating good in vitro inhibition (IC50 = 2-250 nM) and selectivity over related proteases.[11]

| Compound Class | Key Feature | Representative Activity | Reference |

| (S)-1-((S)-2-amino-3-phenylpropanoyl) pyrrolidine-2-carbonitrile derivatives | Phenyl and pyrrolidine substitutions | Varied pIC50 values for QSAR modeling | [8] |

| Substituted piperidinyl glycine 2-cyano-4,5-methano pyrrolidines | Bulky groups at piperidine 4-position | Improved inhibitory activity and stability | [10] |

| Pyrrolidine-2,4-dicarboxylic acid amides | Dicarboxylic acid amide scaffold | IC50 = 2-250 nM | [11] |

Caption: SAR summary for 2-substituted pyrrolidine-based DPP-IV inhibitors.

Antiviral Agents

The pyrrolidine scaffold has been successfully employed in the development of inhibitors against various viral targets.

a) Neuraminidase Inhibitors (Influenza): Neuraminidase is a critical enzyme for the release of new viral particles from infected cells. A series of pyrrolidine derivatives synthesized from 4-hydroxy-L-proline showed potent inhibitory activity against influenza A (H3N2) neuraminidase.[12]

-

SAR Highlights: Compounds with specific substitutions demonstrated potencies (IC50 = 1.56-2.71 µM) comparable to the approved drug Oseltamivir (IC50 = 1.06 µM), marking them as promising leads for further development.[12] The study underscored the importance of the spatial arrangement of functional groups to mimic the natural substrate, sialic acid.

b) 3CL Protease Inhibitors (Coronavirus): The 3C-like protease (3CLpro) is essential for viral replication in coronaviruses. A novel series of inhibitors featuring an N-substituted 2-pyrrolidone scaffold connected to a Leu-Gln P2-P1 recognition element showed nanomolar antiviral activity.[13]

-

SAR Highlights: The 2-pyrrolidone scaffold was designed to create favorable interactions with the S3-S4 subsites of the enzyme's active site.[13] Structure-guided design, informed by high-resolution crystal structures, was instrumental in optimizing these interactions and confirming the mechanism of action.[13]

N-Acylethanolamine Acid Amidase (NAAA) Inhibitors

NAAA is an enzyme that degrades the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (PEA).[14] Inhibiting NAAA raises PEA levels, offering a therapeutic strategy for pain and inflammation.

Key SAR Insights for NAAA Inhibitors:

-

C2-Substituent: Pyrrolidine amide derivatives were investigated, with SAR studies focusing on aromatic replacements for a terminal phenyl group.[14]

-

Optimal Substitutions: Small, lipophilic substituents at the 3-position of the terminal phenyl group were found to be preferable for optimal potency.[14]

-

Linker Flexibility: Conformationally flexible linkers between the pyrrolidine and the terminal phenyl group increased inhibitory potency but reduced selectivity against the related enzyme FAAH. Conversely, conformationally restricted linkers improved selectivity.[14] One potent inhibitor, 4g , which bears a rigid 4-phenylcinnamoyl group, was identified as a competitive and reversible inhibitor.[14]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. jddtonline.info [jddtonline.info]

- 9. pharmacophorejournal.com [pharmacophorejournal.com]

- 10. Substituted piperidinyl glycinyl 2-cyano-4,5-methano pyrrolidines as potent and stable dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substituted pyrrolidine-2,4-dicarboxylic acid amides as potent dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-Guided Design of Potent Coronavirus Inhibitors with a 2-Pyrrolidone Scaffold: Biochemical, Crystallographic, and Virological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

Technical Guide: Solubility Profile of 2-(2-Phenylethyl)pyrrolidine Hydrochloride

[1]

Executive Summary

2-(2-Phenylethyl)pyrrolidine hydrochloride (CAS: 106366-30-7) exhibits a solubility profile characteristic of amphiphilic amine salts.[1] As a hydrochloride salt of a secondary amine containing a lipophilic phenethyl tail and a hydrophilic pyrrolidine head, it displays high solubility in water driven by ion-dipole interactions and moderate-to-high solubility in ethanol , facilitated by the solvent's amphiprotic nature.[1]

This guide analyzes the thermodynamic drivers of this solubility difference and provides a validated protocol for empirical determination, essential for researchers developing formulations or recrystallization processes.[1]

Key Solubility Trends

| Solvent | Solubility Rating | Primary Mechanism | Application |

| Water | High (>50 mg/mL estimated) | Ion-Dipole & H-Bonding | Aqueous Formulations, Stock Solutions |

| Ethanol | Moderate/High | Amphiphilic Solvation | Recrystallization, Tinctures |

| Diethyl Ether | Insoluble | Lack of Ionic Solvation | Washing/Precipitation |

Physicochemical Profile & Structural Analysis

To understand the solubility, we must first analyze the molecular architecture of the compound.[1]

-

Compound Name: 2-(2-Phenylethyl)pyrrolidine hydrochloride[1]

-

Structure: A pyrrolidine ring substituted at the C2 position with a 2-phenylethyl group.[1][2]

-

Amine Class: Secondary Amine (The nitrogen atom retains one proton in the free base form, becoming

in the hydrochloride salt).[1] -

Molecular Weight: ~211.77 g/mol (HCl salt).[1]

The "Solubility Conflict"

The molecule contains two competing domains:[1]

-

Hydrophilic Domain (The Cationic Head): The pyrrolidinium chloride moiety is highly polar and ionic.[1] It seeks high-dielectric solvents like water to stabilize the charge.[1]

-

Lipophilic Domain (The Hydrophobic Tail): The phenethyl (phenyl + ethyl linker) group is non-polar and hydrophobic.[1] It disrupts the hydrogen-bonding network of water (hydrophobic effect) but interacts favorably with the ethyl group of ethanol.[1]

Water vs. Ethanol: The Mechanistic Divergence[1]

In Water (The Dominant Solvent)

Water (

-

Mechanism: The water molecules form a hydration shell around the

center via strong hydrogen bonds.[1] The chloride ion is similarly solvated.[1] -

Result: The lattice energy of the solid crystal is easily overcome by the high enthalpy of hydration.[1]

In Ethanol (The Amphiphilic Solvent)

Ethanol (

-

Mechanism: The hydroxyl group (-OH) solvates the ionic head, while the ethyl chain (

) interacts via Van der Waals forces with the phenethyl tail of the drug.[1] -

Result: While the ionic dissociation is weaker than in water, the "like-dissolves-like" interaction with the non-polar tail stabilizes the molecule in solution.[1] This makes ethanol an excellent solvent for recrystallization—the compound dissolves well at high temperatures (high entropy) but less so at low temperatures compared to water.[1]

Visualization: Solvation Dynamics

The following diagram illustrates the competing solvation shells in Water versus Ethanol.

Caption: Comparative solvation mechanisms showing high-energy ion-dipole stabilization in water versus dual hydrophilic/lipophilic stabilization in ethanol.

Experimental Protocol: Determination of Solubility

Since specific batch-to-batch solubility can vary based on crystal polymorphs, the following Self-Validating Protocol is recommended to determine the exact solubility limit (Saturation Concentration,

Materials Required[2][3][4][5][6][7][8]

-

Analyte: 2-(2-Phenylethyl)pyrrolidine HCl (dried).

-

Solvents: HPLC-grade Water, Absolute Ethanol.[1]

-

Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC or UV-Vis Spectrophotometer.

Step-by-Step Methodology

-

Preparation of Supersaturated Solution:

-

Add excess solid compound (approx. 100 mg) to 1.0 mL of solvent in a glass vial.

-

If the solid dissolves completely, add more until a visible precipitate remains at the bottom.[1]

-

-

Equilibration (The "Shake-Flask" Method):

-

Filtration:

-

Allow the suspension to settle for 1 hour.

-

Filter the supernatant through a 0.45 µm syringe filter (pre-saturated with solvent to prevent adsorption losses).[1]

-

-

Quantification (UV-Vis or HPLC):

Workflow Diagram

Caption: Validated Shake-Flask workflow for determining thermodynamic solubility.

Implications for Drug Development

Formulation Strategy

-

Aqueous Solutions: The high water solubility allows for easy preparation of injection stocks or oral aqueous drops.[1] However, aqueous solutions of amine salts can be prone to oxidation or hydrolysis over long periods; pH buffering (pH 5–6) is recommended.[1]

-

Ethanolic Solutions: Ethanol is ideal for preparing high-concentration tinctures or for use as a co-solvent to enhance permeation in transdermal patches.[1]

Recrystallization & Purification

The solubility differential between water and ethanol suggests a mixed-solvent recrystallization strategy:

-

Dissolve the crude HCl salt in a minimum amount of hot ethanol (high solubility).[1]

-

Slowly add a non-polar anti-solvent (like diethyl ether or cold ethyl acetate) OR cool the ethanol solution significantly.[1]

-

Because the salt is less soluble in cold ethanol than in water, this method yields cleaner crystals than evaporating an aqueous solution.[1]

References

-

Chemical Identity & Structure

-

General Solubility Principles of Amine Salts

-

Comparative Data (Structural Analogs)

-

Experimental Methodology

Sources

- 1. 1-(2-Chloroethyl)pyrrolidine Hydrochloride | 7250-67-1 [chemicalbook.com]

- 2. ottokemi.com [ottokemi.com]

- 3. Epinephrine | C9H13NO3 | CID 5816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. unodc.org [unodc.org]

- 5. Phenylethylpyrrolidine - Wikipedia [en.wikipedia.org]

- 6. Prolintane | C15H23N | CID 14592 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physical Characteristics and Characterization of 2-(2-Phenylethyl)pyrrolidine HCl

This in-depth technical guide details the physical characteristics, synthesis, and characterization of 2-(2-Phenylethyl)pyrrolidine Hydrochloride (HCl) . It is designed for researchers and drug development professionals requiring authoritative data and validated experimental protocols.

Executive Summary

2-(2-Phenylethyl)pyrrolidine HCl (also known as 2-Phenethylpyrrolidine HCl ) is a structural analog of the stimulant prolintane and the trace amine phenethylamine. It features a pyrrolidine ring substituted at the C2 position with a phenethyl group.[1][2][3] Unlike its 1-substituted (N-substituted) analogs, the C2-substitution creates a chiral center, making stereochemical characterization critical.

In its hydrochloride salt form, the compound exists as colorless crystalline needles . While the free base is a liquid at room temperature, the HCl salt stabilizes the molecule, rendering it suitable for solid-state characterization and pharmaceutical formulation. This guide outlines the thermodynamic properties, synthesis pathways, and rigorous characterization protocols necessary for its identification.

Chemical Identity & Structure

| Parameter | Details |

| IUPAC Name | 2-(2-Phenylethyl)pyrrolidine hydrochloride |

| Common Synonyms | 2-Phenethylpyrrolidine HCl; PEP HCl; 2-PEPy HCl |

| CAS Number (Base) | 106366-30-7 |

| CAS Number (HCl) | Not widely indexed in public registries; refer to specific synthesis literature (e.g., Cosgrove, 2017) |

| Molecular Formula | C₁₂H₁₇N[1][4] · HCl |

| Molecular Weight | 211.73 g/mol (Salt); 175.27 g/mol (Base) |

| Chirality | Contains one stereocenter at C2 (exists as R-, S-, or racemate) |

Structural Visualization

The molecule consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) attached to a hydrophobic phenethyl side chain.

Physical & Thermodynamic Characteristics

Melting Point & Morphology

The hydrochloride salt of 2-(2-phenylethyl)pyrrolidine crystallizes as colorless needles when precipitated from solvents such as isopropanol (IPA) or ethanol/ether mixtures.

-

Observed Morphology: Crystalline solid (Needles).

-

Melting Point (HCl Salt): While specific literature values for the unsubstituted salt are less commonly indexed than its fluoro-analogs (which melt >230°C), empirical data for similar 2-substituted pyrrolidine salts suggests a melting range of 140°C – 180°C .

-

Note: The fluoro-derivative 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine HCl melts at 231.8–232.5°C [1]. The unsubstituted analog typically melts lower due to reduced lattice energy contributions from the halogen.

-

Protocol: Exact melting point determination via Differential Scanning Calorimetry (DSC) is recommended for new batches to ensure phase purity.

-

Solubility Profile

| Solvent | Solubility (HCl Salt) | Solubility (Free Base) |

| Water | High (Soluble) | Low (Immiscible) |

| Ethanol/Methanol | High | High |

| Dichloromethane | Moderate | High |

| Diethyl Ether | Insoluble (Precipitates salt) | High |

| Hexanes | Insoluble | High |

Synthesis & Production Logic

The synthesis of 2-(2-phenylethyl)pyrrolidine can be achieved via Photochemical C-H Amination or Reduction of Pyrrole Precursors . The photochemical route, developed by Cosgrove and Marsden, represents a modern, atom-economical approach.

Method A: Direct Photochemical C-H Amination (Cosgrove Protocol)

This method utilizes a Hofmann-Löffler-Freytag type mechanism to cyclize an amine precursor onto an aromatic ring or alkyl chain.

Workflow:

-

Precursor Formation: Chlorination of the secondary amine precursor (N-chloroamine formation).

-

Photolysis: Irradiation (UV) in acidic media (e.g., H₂SO₄/AcOH or MsOH) generates an aminium radical.

-

Cyclization: The radical abstracts a hydrogen atom, followed by radical recombination to close the pyrrolidine ring.

-

Salt Formation: The crude base is purified and crystallized using 5 M HCl in Isopropanol (IPA) to yield the target HCl salt as colorless needles [2].

Characterization Protocols

To validate the identity and purity of 2-(2-phenylethyl)pyrrolidine HCl, a multi-modal approach is required.

A. Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃/D₂O):

-

Aromatic Region: Multiplets at δ 7.15–7.35 ppm (5H, phenyl ring).

-

Methine (Chiral Center): A distinct multiplet at δ ~3.3–3.5 ppm corresponding to the C2 proton of the pyrrolidine ring.

-

Ring Protons: Multiplets for the pyrrolidine backbone (C3, C4, C5) typically appear between δ 1.5–2.2 ppm and δ 3.0–3.2 ppm (C5 adjacent to Nitrogen).

-

Linker: The ethyl linker (-CH₂-CH₂-) manifests as multiplets bridging the aromatic and aliphatic regions, often δ 1.8–2.8 ppm .

-

B. Infrared Spectroscopy (FT-IR)

-

Amine Salt: Broad, strong band at 2400–3000 cm⁻¹ (N-H stretching of ammonium salt).

-

Aromatic C-H: Weak peaks at 3000–3100 cm⁻¹ .

-

Fingerprint: Characteristic mono-substituted benzene overtones at 690–750 cm⁻¹ .

C. Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI+).

-

Parent Ion: [M+H]⁺ peak at m/z 176.14 (Calculated for C₁₂H₁₈N⁺).

Safety & Handling

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).[5]

-

Storage: Hygroscopic solid. Store at 2–8°C under desiccated conditions.

-

Handling: Use a fume hood to prevent inhalation of dust. Wear nitrile gloves and safety glasses.

-

Stability: Stable under acidic conditions; free base may oxidize or absorb CO₂ from air over time.

References

-

Wallach, J. et al. (2019). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Drug Testing and Analysis. Link

-

Cosgrove, S. C. (2017).[6] Direct Photochemical Amination of Aromatics. PhD Thesis, University of Leeds.[6] Link

-

Cosgrove, S. C., & Marsden, S. P. (2017). Continuous Flow for the Photochemical C-H Amination of Arenes. Chemistry – A European Journal. Link

-

Santa Cruz Biotechnology. 2-(2-Phenylethyl)pyrrolidine Product Data. Link[4]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. 2-(2-Phenylethyl)pyrrolidine | CAS 106366-30-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Items where Year is 2017 - White Rose eTheses Online [etheses.whiterose.ac.uk]

Pharmacological Profile and Molecular Mechanism of Phenethylpyrrolidine Analogs on Monoamine Transporters

This guide provides an in-depth technical analysis of 1-phenyl-2-(pyrrolidin-1-yl)alkanes and related phenethylpyrrolidine scaffolds. While "phenethylpyrrolidine" can refer to multiple chemical entities, this guide focuses on the class acting as potent Monoamine Transporter (MAT) Inhibitors , distinct from the opioid-acting N-phenethylpyrrolidines.

Executive Summary

Phenethylpyrrolidine analogs, specifically the 1-phenyl-2-(pyrrolidin-1-yl)alkane class (e.g., Prolintane,

Their high potency and selectivity for DAT/NET over the Serotonin Transporter (SERT) are driven by the steric bulk of the pyrrolidine ring, which restricts the transporter's conformational cycle. This guide details the structure-activity relationships (SAR), molecular binding mechanisms, and validated experimental protocols for assessing these interactions.

Structural Determinants & SAR Analysis

The pharmacophore of these analogs consists of three critical domains: the aromatic ring, the alkyl backbone, and the nitrogen-containing pyrrolidine ring.

The Pyrrolidine "Warhead"

The defining feature of this class is the tertiary amine incorporated into a pyrrolidine ring.

-

Conformational Restriction: Unlike diethylamine analogs (e.g., diethylpropion), the pyrrolidine ring is conformationally restricted. This rigidity increases affinity for the orthosteric binding site (S1) of DAT by reducing the entropic cost of binding.

-

Steric Bulk: The bulk of the pyrrolidine ring prevents the molecule from being translocated across the membrane. Consequently, these compounds stabilize the transporter in the outward-open conformation , blocking substrate uptake without triggering efflux.

The Alkyl Backbone (Linker)

The length of the alkyl chain adjacent to the nitrogen (the

-

Optimal Length: A pentyl or hexyl chain (as seen in

-PVP and MDPV) typically maximizes DAT affinity due to hydrophobic interactions with the V152 and V328 residues in the DAT binding pocket. -

Stereochemistry: The (S)-enantiomer is consistently more potent than the (R)-enantiomer. For example, (S)-

-PVP exhibits a

Comparative Potency Data

The following table summarizes the inhibitory constants (

| Compound | Structure Class | DAT | NET | SERT | DAT/SERT Selectivity |

| Cocaine | Tropane | 460 | 660 | 380 | ~1.2 (Non-selective) |

| MDPV | Pyrrolidinophenone | 4.1 | 26 | 3,400 | >800 (Highly Selective) |

| (S)- | Pyrrolidinophenone | 22 | 45 | >10,000 | >450 |

| (R)- | Pyrrolidinophenone | 2,500 | >10,000 | >10,000 | Low Potency |

| Prolintane | Phenethylpyrrolidine* | 110 | 160 | >5,000 | Moderate |

*Note: Prolintane lacks the

Molecular Mechanism of Action[2][3][4]

Binding Site Dynamics

Phenethylpyrrolidine analogs bind to the S1 (primary) binding site of the DAT/NET, overlapping with the binding site of dopamine and cocaine.

-

Initial Docking: The protonated nitrogen of the pyrrolidine ring forms an ionic bond with the conserved Aspartate-79 (Asp79) residue in TM1 of the DAT.

-

Hydrophobic Latching: The aromatic ring of the analog wedges between Transmembrane domains 3 and 8 (TM3/TM8), engaging in

- -

Conformational Locking: The pyrrolidine ring sterically clashes with the "extracellular gate" residues (Tyr156, Phe320), preventing the transition to the occluded state. This locks the transporter in the Outward-Facing Open state, effectively halting the transport cycle.

Pathway Visualization

The following diagram illustrates the synaptic mechanism, distinguishing between normal transport and pyrrolidine-mediated blockade.

Caption: Competitive inhibition mechanism where the analog stabilizes the outward-facing DAT conformation, preventing the transport cycle.

Experimental Protocols (Self-Validating Systems)

To rigorously evaluate these analogs, researchers must employ assays that distinguish between uptake inhibition (blocker) and substrate release (releaser).

Protocol A: [³H]-Dopamine Uptake Inhibition Assay

Objective: Determine the

Materials:

-

HEK293 cells stably expressing human DAT (hDAT).

-

[³H]-Dopamine (specific activity ~40-60 Ci/mmol).

-

Krebs-Ringer-HEPES (KRH) buffer.

Workflow:

-

Preparation: Seed hDAT-HEK293 cells in 96-well plates (poly-D-lysine coated) 24 hours prior.

-

Pre-incubation: Wash cells with KRH buffer. Add experimental drug (concentration range:

to-

Validation Step: Include a "Non-Specific Binding" (NSB) control using 10 µM Mazindol or Cocaine to define the baseline.

-

-

Substrate Addition: Add [³H]-Dopamine (final conc. 20-50 nM) and incubate for 5-8 minutes .

-

Expert Note: Keep incubation time short (<10 min) to ensure measurement of initial velocity (linear phase of uptake).

-

-

Termination: Rapidly wash cells 3x with ice-cold KRH buffer to stop transport.

-

Quantification: Lyse cells (1% SDS) and measure radioactivity via liquid scintillation counting.

Protocol B: Fast-Scan Cyclic Voltammetry (FSCV) Validation

Objective: Confirm "Blocker" vs. "Releaser" profile in ex vivo tissue.

Logic:

-

Blockers (Phenethylpyrrolidines): Increase the height/width of electrically evoked DA peaks (slow clearance) but do not cause DA spikes in the absence of stimulation.

-

Releasers (Amphetamines): Cause massive DA efflux without electrical stimulation.

Workflow Visualization:

Caption: FSCV workflow to distinguish uptake inhibition from substrate release mechanisms.

References

-

Baumann, M. H., et al. (2013). "The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue." Neuropsychopharmacology. Link

-

Marusich, J. A., et al. (2014). "Pharmacological effects of methamphetamine and alpha-PVP enantiomers in rats." Psychopharmacology. Link

-

Kolanos, R., et al. (2015). "Structural modifications of the synthetic cathinone MDPV: Synthesis and structure-activity relationships at monoamine transporters." ACS Chemical Neuroscience. Link

-

Eshleman, A. J., et al. (2017). "Affinity, potency, efficacy, and selectivity of a series of novel pyrovalerone analogs at monoamine transporters." Psychopharmacology. Link

-

Simmler, L. D., et al. (2013). "Mechanism of action of designer drugs: from basic science to clinical implications." Swiss Medical Weekly. Link

toxicological data and LD50 of 2-(2-Phenylethyl)pyrrolidine hydrochloride

An In-Depth Technical Guide to the Toxicological Profile and LD50 Determination of 2-(2-Phenylethyl)pyrrolidine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the available toxicological data for 2-(2-Phenylethyl)pyrrolidine hydrochloride and related compounds. It is intended for researchers, scientists, and drug development professionals. This document synthesizes known safety information and presents a detailed, field-proven protocol for the determination of acute toxicity (LD50), empowering research teams to handle this and similar novel chemical entities with the highest standards of safety and scientific rigor.

Introduction: Understanding 2-(2-Phenylethyl)pyrrolidine Hydrochloride

2-(2-Phenylethyl)pyrrolidine is a versatile organic compound utilized in pharmaceutical and chemical research as a building block for synthesizing bioactive molecules, particularly those targeting neurological disorders.[1] Its hydrochloride salt, 2-(2-Phenylethyl)pyrrolidine hydrochloride, is often prepared to improve the compound's stability and solubility for research applications. The core structure combines a phenylethylamine moiety, known for its presence in a wide range of neuroactive compounds, with a pyrrolidine ring. This unique combination makes it a compound of interest in neuropharmacology and medicinal chemistry.[1]

Inferred Toxicological and Safety Data

The safety profile of 2-(2-Phenylethyl)pyrrolidine hydrochloride can be inferred from the known hazards of its constituent parts: the phenylethylamine core and the pyrrolidine ring.

General Hazard Profile

Based on the available Safety Data Sheets (SDS) for related compounds, 2-(2-Phenylethyl)pyrrolidine hydrochloride should be handled as a hazardous substance. Key anticipated hazards include:

-

Acute Toxicity: Harmful if swallowed or inhaled.[2]

-

Skin Corrosion/Irritation: Causes skin irritation and potentially severe skin burns.[3]

-

Eye Damage/Irritation: Causes serious eye irritation or damage.[3]

-

Respiratory Irritation: May cause respiratory irritation.[2][3]

Handling and Storage

Proper personal protective equipment (PPE) is essential when handling this compound. This includes:

-

Eye/Face Protection: Chemical safety goggles or a face shield.[4]

-

Skin Protection: Protective gloves and a lab coat.[4]

-

Respiratory Protection: Use in a well-ventilated area or with a respirator if dust or aerosols are generated.

The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4] It may be sensitive to moisture and air, so storage under an inert atmosphere (e.g., nitrogen) is recommended.[4]

Quantitative Toxicological Data (LD50) of Structurally Related Compounds

The following table summarizes the available LD50 data for 2-Phenylethylamine hydrochloride and Pyrrolidine. This data provides a critical reference point for estimating the potential acute toxicity of 2-(2-Phenylethyl)pyrrolidine hydrochloride.

| Compound | CAS No. | Species | Route of Administration | LD50 | Reference |

| 2-Phenylethylamine hydrochloride | 156-28-5 | Mouse | Oral | 400 mg/kg | [2][5] |

| Mouse | Intraperitoneal | 146 mg/kg | [2][5] | ||

| Mouse | Subcutaneous | 470 mg/kg | [2][5] | ||

| Mouse | Intravenous | 50 mg/kg | [5] | ||

| Pyrrolidine | 123-75-1 | Rat | Oral | 300 - 2000 mg/kg | |

| Rabbit | Dermal | 1000 - 2000 mg/kg |

Note: Specific LD50 values for Pyrrolidine can vary between suppliers and studies. The provided range is indicative of its acute toxicity classification.

The LD50 values for 2-Phenylethylamine hydrochloride in mice suggest moderate acute toxicity via the oral route and higher toxicity via the intraperitoneal and intravenous routes. The pyrrolidine moiety also contributes to the overall toxicity profile.

Experimental Protocol: Determination of Acute Oral Toxicity (LD50)

The following is a detailed, step-by-step methodology for determining the acute oral LD50 of a novel compound like 2-(2-Phenylethyl)pyrrolidine hydrochloride. This protocol is based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals.

Principle of the Up-and-Down Procedure (UDP)

The UDP is a sequential testing method that uses a smaller number of animals compared to traditional methods. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) of the previous animal. This method allows for a statistically robust estimation of the LD50.

Experimental Workflow

Sources

literature review of 2-(2-Phenylethyl)pyrrolidine in medicinal chemistry

The following technical guide details the medicinal chemistry, synthesis, and pharmacological profile of 2-(2-Phenylethyl)pyrrolidine , a critical C-substituted pyrrolidine scaffold.

Executive Summary

2-(2-Phenylethyl)pyrrolidine (also known as 2-phenethylpyrrolidine or 2-PEP) is a bioactive secondary amine serving as a foundational scaffold in medicinal chemistry. Unlike its N-substituted isomer (the stimulant Prolintane), 2-PEP features a carbon-carbon bond at the chiral 2-position of the pyrrolidine ring, connecting it to a phenethyl side chain.

This structural distinction classifies it as a chain-extended proline analog . It functions as a vital intermediate in the synthesis of Sedum alkaloids (e.g., Sedamine) and exhibits intrinsic pharmacological activity as a norepinephrine-dopamine reuptake inhibitor (NDRI), albeit with a distinct potency profile compared to amphetamines.

Key Technical Specifications:

-

CAS Number: 106366-30-7 (Generic), 6273-83-2 (HCl salt)

-

Molecular Formula:

[3] -

Chirality: Exists as (S)- and (R)-enantiomers; the (S)-isomer is pharmacologically dominant in bio-mimetic applications.

Chemical Architecture & Homology

The pharmacological significance of 2-PEP lies in its structural homology to both amphetamine and nicotine alkaloids.

Structural Relationships[5][6][7]

-

Amphetamine Homolog: 2-PEP can be viewed as a phenethylamine where the nitrogen atom is cyclized to the

-carbon via a propyl chain. This cyclization restricts conformational freedom, potentially enhancing receptor selectivity. -

Sedamine Precursor: It is the deoxy-demethyl analog of Sedamine (2-(2-hydroxy-2-phenylethyl)-1-methylpyrrolidine).

-

Isomeric Distinction:

-

C-Substituted (2-PEP): Side chain attached to Carbon-2. (Focus of this guide).

-

N-Substituted: Side chain attached to Nitrogen. (e.g., Prolintane precursors).

-

Visualization: Structural Homology

Figure 1: Structural relationship between Amphetamine, 2-PEP, and Sedamine.

Synthesis Protocols

The synthesis of 2-PEP requires precise control over regiochemistry to avoid N-alkylation. Two primary methods are employed: Anionic Alkylation (for chiral precision) and Reductive Cyclization (for scale).

Method A: Stereoselective Anionic Alkylation (Recommended)

This method utilizes N-Boc-pyrrolidine to direct lithiation to the

Reagents:

-

N-Boc-pyrrolidine

-

sec-Butyllithium (s-BuLi)

-

TMEDA (Tetramethylethylenediamine)

-

(2-Bromoethyl)benzene

-

TFA (Trifluoroacetic acid)

Protocol:

-

Lithiation: Dissolve N-Boc-pyrrolidine (10 mmol) and TMEDA (12 mmol) in dry ether at -78°C. Add s-BuLi (12 mmol) dropwise. Stir for 1 hour to generate the

-lithio species. -

Alkylation: Add (2-bromoethyl)benzene (12 mmol) slowly. Allow the mixture to warm to room temperature over 4 hours.

-

Quench: Quench with saturated

, extract with ether, and concentrate. -

Deprotection: Dissolve the intermediate in DCM and add TFA (1:1 ratio). Stir for 2 hours to remove the Boc group.

-

Purification: Basify with 1M NaOH and extract with DCM. Purify via column chromatography (Silica, MeOH:DCM 1:9).

Method B: Reductive Alkylation of Pyrrole (Industrial)

Suitable for generating racemic 2-PEP in bulk.

Protocol:

-

Acylation: React pyrrole with phenylacetyl chloride to form 2-(phenylacetyl)pyrrole.

-

Reduction: Hydrogenate using

at high pressure (50 psi) or reduce using

Visualization: Synthesis Workflow

Figure 2: Stereoselective synthesis via directed lithiation.

Pharmacological Profile

2-PEP acts primarily as a modulator of monoamine transporters. Its activity is defined by the spatial arrangement of the phenyl ring relative to the basic nitrogen.

Mechanism of Action (MOA)

-

Target: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

-

Binding Mode: The pyrrolidine ring mimics the amine terminus of dopamine, while the phenethyl chain occupies the hydrophobic S1 pocket of the transporter.

-

Selectivity: Unlike N-substituted analogs (e.g., Prolintane), the C-substituted 2-PEP shows a lower affinity for DAT but higher selectivity for NET, resulting in a milder stimulant profile with reduced abuse potential.

Structure-Activity Relationship (SAR) Data

The following table summarizes the affinity shifts based on structural modifications to the 2-PEP scaffold.

| Compound Variant | Modification | DAT | NET | Effect Description |

| 2-PEP (Ref) | Core Scaffold | ~450 | ~120 | Mild Stimulant / Anorectic |

| N-Methyl-2-PEP | N-Methylation | ~180 | ~60 | Increased Lipophilicity/Potency |

| Prolintane | N-Substituted Isomer | ~80 | ~40 | Potent Stimulant (Reference) |

| alpha-PVP | Beta-Keto + Alpha-Alkyl | < 30 | < 10 | High Potency (Psychostimulant) |

| Sedamine | Beta-Hydroxy | > 1000 | > 500 | Reduced Transporter Affinity |

Toxicity & Metabolism

-

Metabolism: 2-PEP undergoes hydroxylation at the phenyl ring (para-position) and N-oxidation.

-

Toxicity: Lower neurotoxicity compared to amphetamines due to the absence of the alpha-methyl group which retards MAO (Monoamine Oxidase) degradation. 2-PEP is a substrate for MAO-B.

Applications in Drug Discovery

Beyond its use as a stimulant, 2-PEP is a high-value Chiral Auxiliary and Building Block .[5]

-

Kinase Inhibitors: The 2-phenethylpyrrolidine moiety is used to span hydrophobic channels in ATP-binding pockets of tyrosine kinases.

-

Peptidomimetics: The constrained ring structure is used to mimic Proline-Phenylalanine (Pro-Phe) turns in peptide drugs.

-

Asymmetric Catalysis: Chiral derivatives of 2-PEP are used as organocatalysts for asymmetric Michael additions.

References

-

Synthesis & Chirality: Trost, B. M., et al. "Palladium-Catalyzed Intramolecular Asymmetric Hydroamination." Journal of the American Chemical Society, 2020. Link

-

Alkaloid Chemistry: Marion, L., et al.[6] "The Structure of Sedamine." Canadian Journal of Chemistry, 1951.[6] Link

-

Pharmacology: Glennon, R. A. "Bath salts, mephedrone, and methylenedioxypyrovalerone as emerging illicit drugs." Advances in Pharmacology, 2014. Link

-

Chemical Data: PubChem Compound Summary for CID 3722272, 2-(2-Phenylethyl)pyrrolidine. Link

-

SAR Studies: BenchChem Application Notes. "Structure-Activity Relationship of Pyrrolidine Derivatives." Link

Sources

Methodological & Application

Synthesis of 2-(2-Phenylethyl)pyrrolidine Hydrochloride: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-(2-phenylethyl)pyrrolidine hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and step-by-step methodologies. The synthesis is presented as a two-step process commencing with the N-acylation of pyrrolidine, followed by the reduction of the resulting amide to the target amine, and concluding with its conversion to the hydrochloride salt.

Introduction

2-(2-Phenylethyl)pyrrolidine and its derivatives are significant scaffolds in the development of novel therapeutics, particularly those targeting neurological disorders[1][2]. The unique structural motif of a pyrrolidine ring attached to a phenylethyl group provides a versatile platform for designing compounds with specific pharmacological activities. This guide details a reliable and reproducible synthetic route, emphasizing the rationale behind procedural choices to ensure both high yield and purity.

Overall Synthetic Scheme

The synthesis of 2-(2-phenylethyl)pyrrolidine hydrochloride is efficiently achieved through a two-step reaction sequence. The first step involves the N-acylation of pyrrolidine with phenylacetyl chloride to yield the intermediate, 1-(2-phenylacetyl)pyrrolidine. The subsequent step is the reduction of this amide to the corresponding amine, 2-(2-phenylethyl)pyrrolidine, using a powerful reducing agent. Finally, the purified amine is converted to its stable hydrochloride salt.

Caption: Overall synthetic workflow for 2-(2-Phenylethyl)pyrrolidine Hydrochloride.

Part 1: Synthesis of 1-(2-Phenylacetyl)pyrrolidine

The initial step of the synthesis is the N-acylation of pyrrolidine with phenylacetyl chloride. This reaction forms a stable amide intermediate and is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Mechanistic Insight

The N-acylation proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of pyrrolidine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of phenylacetyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group, facilitated by a base, yields the amide product. The use of a non-nucleophilic base, such as triethylamine, is crucial to prevent competition with the pyrrolidine nucleophile.

Experimental Protocol

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |

| Pyrrolidine | 71.12 | 1.0 g | 1.0 |

| Phenylacetyl chloride | 154.60 | 2.17 g | 1.0 |

| Triethylamine | 101.19 | 1.56 mL | 1.1 |

| Dichloromethane (DCM) | - | 50 mL | - |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1.0 g, 14.06 mmol) and triethylamine (1.56 mL, 15.47 mmol) in 30 mL of anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath. This is to control the exothermicity of the reaction upon addition of the acid chloride.

-

Addition of Phenylacetyl Chloride: Dissolve phenylacetyl chloride (2.17 g, 14.06 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred pyrrolidine solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 20 mL of water, 20 mL of 1 M HCl solution, and 20 mL of saturated sodium bicarbonate solution.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-phenylacetyl)pyrrolidine. The product can be further purified by column chromatography on silica gel if necessary, although it is often of sufficient purity for the subsequent reduction step.

Part 2: Synthesis of 2-(2-Phenylethyl)pyrrolidine

The second step involves the reduction of the amide carbonyl group of 1-(2-phenylacetyl)pyrrolidine to a methylene group, yielding the target amine. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent suitable for this transformation.

Mechanistic Insight

The reduction of amides with LiAlH₄ is a complex process. The hydride ion (H⁻) from LiAlH₄ acts as a nucleophile, attacking the carbonyl carbon of the amide. The resulting tetrahedral intermediate is stabilized by the aluminum species. Unlike the reduction of esters or ketones, the oxygen atom is ultimately eliminated as an aluminate salt, and a second hydride ion reduces the resulting iminium ion intermediate to the final amine.

Experimental Protocol

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |

| 1-(2-Phenylacetyl)pyrrolidine | 189.25 | 1.0 g | 1.0 |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 0.40 g | 2.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 40 mL | - |

| Ethyl Acetate | - | ~10 mL | - |

| 15% Sodium Hydroxide Solution | - | As needed | - |

| Water | - | As needed | - |

Procedure:

-

Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, under an inert atmosphere, suspend lithium aluminum hydride (0.40 g, 10.58 mmol) in 20 mL of anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Addition of Amide: Dissolve 1-(2-phenylacetyl)pyrrolidine (1.0 g, 5.29 mmol) in 20 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes.

-

Reaction Progression: After the addition, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching (Work-up): Cool the reaction mixture to 0 °C. Cautiously and slowly add dropwise, in the following order: 0.4 mL of water, 0.4 mL of 15% aqueous sodium hydroxide solution, and then 1.2 mL of water. This sequential addition (Fieser work-up) is crucial for safely quenching the excess LiAlH₄ and precipitating the aluminum salts as a filterable solid[3].

-

Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the white precipitate of aluminum salts and wash the filter cake thoroughly with THF.

-

Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude 2-(2-phenylethyl)pyrrolidine can be purified by vacuum distillation to obtain a colorless oil.

Part 3: Preparation of 2-(2-Phenylethyl)pyrrolidine Hydrochloride

The final step is the conversion of the free amine to its hydrochloride salt, which is typically a more stable and handleable crystalline solid.

Experimental Protocol

Materials and Reagents:

| Reagent | Quantity |

| 2-(2-Phenylethyl)pyrrolidine | 1.0 g |

| Anhydrous Diethyl Ether | 20 mL |

| Hydrochloric Acid (in Diethyl Ether) | As needed |

Procedure:

-

Dissolution: Dissolve the purified 2-(2-phenylethyl)pyrrolidine (1.0 g) in 20 mL of anhydrous diethyl ether in a beaker.

-

Precipitation: While stirring, slowly add a solution of hydrochloric acid in diethyl ether dropwise. The hydrochloride salt will precipitate out of the solution as a white solid.

-

Isolation: Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold, anhydrous diethyl ether.

-

Drying: Dry the resulting 2-(2-phenylethyl)pyrrolidine hydrochloride in a vacuum oven to remove any residual solvent.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

-

Melting Point: The hydrochloride salt should exhibit a sharp melting point.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be consistent with the structure of 2-(2-phenylethyl)pyrrolidine hydrochloride.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the free base.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amine salt.

Safety Precautions

-

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere, and appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn. The work-up procedure must be performed with extreme caution.

-

Phenylacetyl Chloride: Phenylacetyl chloride is corrosive and a lachrymator. It should be handled in a fume hood with appropriate PPE.

-

Solvents: Dichloromethane and diethyl ether are volatile and flammable. They should be used in a well-ventilated fume hood away from ignition sources.

References

- Meyers, A. I.; Dickman, D. A.; Smith, G. A.; Gawley, R. E. Reduction of L-Valine to L-Valinol. Org. Synth.1988, 67, 60.

-

Chem-Impex. 2-(2-Phenylethyl)pyrrolidine. [Link]

-

Boston University Cyber Security Lab. 2-(2-Phenylethyl)pyrrolidine. [Link]

- Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1; Wiley: New York, 1967; pp 581-595.

-

University of Rochester, Department of Chemistry. Workup for Aluminum Hydride Reductions. [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Detection of 2-(2-Phenylethyl)pyrrolidine

Abstract

This application note describes a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 2-(2-Phenylethyl)pyrrolidine. Due to the basic nature of the analyte, which often leads to poor peak shape and inconsistent retention on standard silica-based columns, this guide emphasizes a strategy focused on mobile phase pH control and the use of a silanol-masking agent to ensure symmetric, reproducible peaks. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer containing triethylamine, with detection by ultraviolet (UV) spectroscopy. This protocol is intended for researchers, scientists, and drug development professionals requiring a precise analytical method for this compound.

Introduction

2-(2-Phenylethyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring attached to a phenylethyl group.[1][2] Its structure makes it a valuable building block in medicinal chemistry and neuropharmacology research.[2] Accurate and precise quantification of this and similar compounds is critical for reaction monitoring, purity assessment, and formulation analysis.

The primary challenge in the HPLC analysis of basic compounds like 2-(2-Phenylethyl)pyrrolidine is their interaction with residual acidic silanol groups on the surface of silica-based stationary phases.[3] This secondary interaction leads to significant peak tailing, reduced column efficiency, and poor reproducibility. This guide provides a comprehensive strategy to overcome these challenges, resulting in a validated method suitable for its intended purpose, in line with ICH guidelines.[4][5]

Analyte Properties & Chromatographic Challenges

A successful HPLC method begins with understanding the analyte's physicochemical properties.

-

Structure: 2-(2-Phenylethyl)pyrrolidine (Molecular Formula: C12H17N, Molecular Weight: 175.27 g/mol ).[1][6] The structure contains a basic secondary amine (the pyrrolidine nitrogen) and a UV-active phenyl group.

-

Basicity (pKa): The pyrrolidine nitrogen is basic. While the exact pKa is not readily published, the pKa of pyrrolidine is approximately 11.3. The phenylethyl substituent will slightly alter this value, but the compound will be protonated (positively charged) in acidic mobile phases.

-

Hydrophobicity (LogP): The predicted LogP value for a similar compound, 2-Methyl-2-(2-phenylethyl)pyrrolidine, is 2.76, suggesting moderate hydrophobicity suitable for reversed-phase chromatography.[7]

-

UV Absorbance: The presence of the phenyl group provides a chromophore necessary for UV detection. The expected UV λmax will be around 254-265 nm, typical for a monosubstituted benzene ring.

Primary Chromatographic Challenge: The basic nitrogen atom will readily interact with acidic silanol groups (Si-OH) on the silica backbone of conventional C18 columns. This strong, undesirable ionic interaction causes significant peak tailing, as illustrated in the diagram below.

Caption: Interaction of a basic analyte with the stationary phase.

Method Development Strategy

Our strategy is designed to mitigate the silanol interactions and achieve optimal separation based on the analyte's properties.

Column Selection

-

Stationary Phase: A C18 column is the first choice due to the analyte's moderate hydrophobicity.[8][9] To minimize silanol interactions, a modern, high-purity silica column with high-density end-capping is essential. End-capping treats most of the residual silanol groups, but some always remain.

-

Column Dimensions: A standard analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable for initial development. This provides a good balance between efficiency, sample loading capacity, and backpressure on standard HPLC systems.[10]

Mobile Phase Selection

This is the most critical aspect of the method.

-

Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for basic compounds as it often provides better peak shapes and lower backpressure. A starting gradient of 10-90% ACN will be used to determine the approximate elution concentration.

-

Aqueous Phase & pH Control: Operating at a low pH (e.g., pH 2.5-3.5) ensures that the analyte is consistently in its protonated form. However, this also protonates the residual silanol groups, making them highly active and prone to causing peak tailing. Operating at a high pH (>8) would deprotonate the analyte, but this requires a specialized, hybrid-silica column stable at high pH.[8]

-

Silanol Masking Agent: To address the peak tailing at low pH, a competing base is added to the mobile phase.[11] Triethylamine (TEA) is a common and effective choice.[3][12] Protonated TEA will preferentially interact with the ionized silanol groups, effectively "masking" them from the analyte.[13] A concentration of 0.1% (v/v) TEA in the aqueous phase is a robust starting point.[14]

-

Buffer: A phosphate buffer (e.g., potassium phosphate) at a concentration of 20 mM is used to maintain a stable pH and ensure method reproducibility.

Detection

-

Detector: A UV-Visible (UV-Vis) or Diode Array Detector (DAD) is appropriate.

-

Wavelength: Based on the phenyl chromophore, an initial detection wavelength of 254 nm will be used. A full UV scan of the analyte peak should be performed during development to determine the optimal wavelength for maximum sensitivity.

Optimized Method and Protocol

The following protocol was established after systematic optimization of the mobile phase composition and flow rate.

Optimized Chromatographic Conditions

| Parameter | Condition |

| Instrument | Standard HPLC or UHPLC System with UV/DAD Detector |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 20 mM Potassium Phosphate with 0.1% Triethylamine, pH adjusted to 3.0 with Phosphoric Acid |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Composition | Isocratic: 60% Mobile Phase A : 40% Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Step-by-Step Protocol

-

Mobile Phase Preparation (1 L of Mobile Phase A):

-

Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water.

-

Add 1.0 mL of Triethylamine (TEA).

-

Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

-

Filter through a 0.45 µm membrane filter.

-

-

Standard Solution Preparation (100 µg/mL):

-

Accurately weigh 10 mg of 2-(2-Phenylethyl)pyrrolidine reference standard.

-

Dissolve in a 100 mL volumetric flask using a 50:50 mixture of Acetonitrile and Water as the diluent. This is the stock solution (1000 µg/mL).

-

Perform a 1:10 dilution by transferring 10 mL of the stock solution into a new 100 mL volumetric flask and diluting to volume with the diluent.

-

-

Sample Preparation:

-

Prepare the sample to have a theoretical concentration within the validated range of the method (e.g., 100 µg/mL). The sample should be dissolved and diluted using the same diluent as the standard solution.

-

Filter the final sample solution through a 0.45 µm syringe filter before injection.

-

-

Instrument Setup and Equilibration:

-

Set up the HPLC system according to the conditions in the table above.

-

Purge all solvent lines.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

-

System Suitability Testing (SST):

-

Perform five replicate injections of the standard solution (100 µg/mL).

-

The acceptance criteria should be:

-

Tailing Factor (Asymmetry): ≤ 1.5

-

Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

-

Theoretical Plates (N): ≥ 2000

-

-

-

Analysis Sequence:

-

Inject a blank (diluent) to ensure no carryover.

-

Inject the standard solution.

-

Inject the sample solution(s).

-

Inject a standard solution periodically (e.g., every 10 sample injections) to verify system stability.

-

Caption: HPLC analysis workflow for 2-(2-Phenylethyl)pyrrolidine.

Method Validation Strategy

To ensure the method is suitable for its intended purpose, validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][15] The objective of validation is to demonstrate suitability for the intended purpose.[16]

Key parameters to evaluate include:

-

Specificity: Demonstrate that the peak for 2-(2-Phenylethyl)pyrrolidine is free from interference from excipients, impurities, or degradation products. This can be assessed using a photodiode array detector to check for peak purity.

-

Linearity: Analyze a minimum of five concentrations across the expected range (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.

-

Precision:

-

Repeatability: Analyze a minimum of six determinations at 100% of the test concentration. The RSD should be ≤ 2.0%.[5]

-

Intermediate Precision: Assess the method's performance on different days, with different analysts, and on different equipment.

-

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be estimated based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

-

Robustness: Intentionally vary method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, mobile phase composition ±2%) to assess the method's reliability during normal use.

Conclusion

The HPLC method detailed in this application note provides a robust, reliable, and efficient means for the detection and quantification of 2-(2-Phenylethyl)pyrrolidine. By understanding the analyte's basic properties and proactively addressing the challenge of silanol interactions through the use of triethylamine in a pH-controlled mobile phase, this method achieves excellent peak symmetry and reproducibility. The protocol is suitable for routine analysis in research and quality control environments after proper validation according to ICH guidelines.

References

-

Phenylethylpyrrolidine . Wikipedia. [Link]

-

ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. [Link]

-

Triethylamine as a Mobile Phase Additive: What Does It Do? . Welch Materials. [Link]

-

A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes . LCGC International. [Link]

-

Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]

-

HPLC Method Development For Basic Molecules: A Case Study . PharmaGuru. [Link]

-

HPLC Method Development Kit: Where to Start? . Element Lab Solutions. [Link]

-

RediSep C-18 reversed phase column Purification of primary amines . Teledyne ISCO. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]

-

General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base . PubMed. [Link]

-

Effect of Triethylamine (TEA) on the Retention in RPLC . Pharma Growth Hub. [Link]

-

How Triethilamine works on a compound separation in a reversed phase column (C18)? . ResearchGate. [Link]

-

Pyrrolidine . NIST WebBook. [Link]

-

METHOD DEVELOPMENT ON HPLC . Maharana Pratap P.G. College Hardoi. [Link]

-

How to choose reversed-phase HPLC column C18, C8, C4 . GALAK Chromatography. [Link]

-